
3-(3,4-Methylenedioxyphenyl)phenol, 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3,4-Methylenedioxyphenyl)phenol, or 3,4-MDPP, is a compound that has been the subject of much research in recent years due to its potential applications in a variety of fields. 3,4-MDPP is a phenolic compound with a benzene ring and a methylenedioxy group, and it is structurally related to several other compounds, including 3,4-methylenedioxyphenol (MDP) and 3,4-methylenedioxyphenethylamine (MDMA). This compound has been studied for its potential applications in the fields of medicine, biotechnology, and chemistry.
Scientific Research Applications
3,4-3-(3,4-Methylenedioxyphenyl)phenol, 95%P has been studied for its potential applications in a variety of scientific fields. In the field of medicine, 3,4-3-(3,4-Methylenedioxyphenyl)phenol, 95%P has been studied for its potential as an antifungal and antiviral agent. In the field of biotechnology, 3,4-3-(3,4-Methylenedioxyphenyl)phenol, 95%P has been studied for its potential use as a reagent for the synthesis of other compounds. In the field of chemistry, 3,4-3-(3,4-Methylenedioxyphenyl)phenol, 95%P has been studied for its potential use as a catalyst in organic synthesis.
Mechanism of Action
The mechanism of action of 3,4-3-(3,4-Methylenedioxyphenyl)phenol, 95%P is not completely understood. However, it is believed that 3,4-3-(3,4-Methylenedioxyphenyl)phenol, 95%P inhibits the growth of fungi and viruses by disrupting their cell membranes. It is also believed that 3,4-3-(3,4-Methylenedioxyphenyl)phenol, 95%P may act as an antioxidant, scavenging free radicals and preventing oxidative damage to cells.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3,4-3-(3,4-Methylenedioxyphenyl)phenol, 95%P are not completely understood. However, it is believed that 3,4-3-(3,4-Methylenedioxyphenyl)phenol, 95%P may have anti-inflammatory, anti-cancer, and anti-oxidant effects. In addition, 3,4-3-(3,4-Methylenedioxyphenyl)phenol, 95%P has been shown to have potential neuroprotective effects, as well as potential anti-anxiety and antidepressant effects.
Advantages and Limitations for Lab Experiments
The advantages of using 3,4-3-(3,4-Methylenedioxyphenyl)phenol, 95%P in lab experiments include its availability, its relatively low cost, and its relatively low toxicity. The main limitation of using 3,4-3-(3,4-Methylenedioxyphenyl)phenol, 95%P in lab experiments is that its mechanism of action is not completely understood, and its effects on living organisms are still under investigation.
Future Directions
In the future, research on 3,4-3-(3,4-Methylenedioxyphenyl)phenol, 95%P could focus on further elucidating its mechanism of action, as well as on exploring its potential applications in medicine and biotechnology. Additionally, research could focus on investigating the biochemical and physiological effects of 3,4-3-(3,4-Methylenedioxyphenyl)phenol, 95%P, as well as on developing new methods of synthesizing this compound. Finally, research could focus on developing new methods of utilizing 3,4-3-(3,4-Methylenedioxyphenyl)phenol, 95%P in laboratory experiments, as well as on identifying new potential uses for this compound.
Synthesis Methods
3,4-3-(3,4-Methylenedioxyphenyl)phenol, 95%P can be synthesized in a variety of ways, including the Bischler-Napieralski reaction, the Knoevenagel condensation reaction, and the Mannich reaction. In the Bischler-Napieralski reaction, 3,4-3-(3,4-Methylenedioxyphenyl)phenol, 95%P is synthesized from the reaction of 3,4-methylenedioxyphenol and an aldehyde in the presence of a strong base. In the Knoevenagel condensation reaction, 3,4-3-(3,4-Methylenedioxyphenyl)phenol, 95%P is synthesized from the reaction of 3,4-methylenedioxyphenol and an aldehyde in the presence of an acid catalyst. In the Mannich reaction, 3,4-3-(3,4-Methylenedioxyphenyl)phenol, 95%P is synthesized from the reaction of 3,4-methylenedioxyphenol and an amine in the presence of an acid catalyst.
properties
IUPAC Name |
3-(1,3-benzodioxol-5-yl)phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10O3/c14-11-3-1-2-9(6-11)10-4-5-12-13(7-10)16-8-15-12/h1-7,14H,8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGEKYTAWDXKUSK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C3=CC(=CC=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3,4-Methylenedioxyphenyl)phenol | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

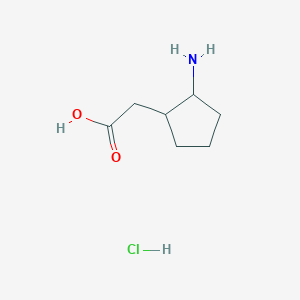
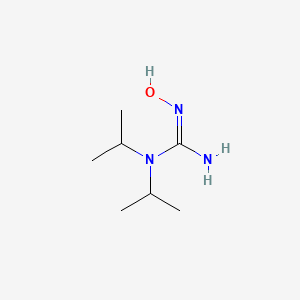


![6-Ethyl-5,6-dihydro-7H-pyrrolo[3,4-b]pyridin-7-one](/img/structure/B6354374.png)
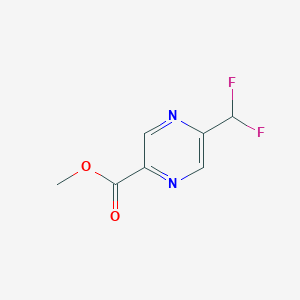
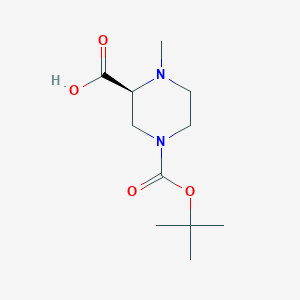
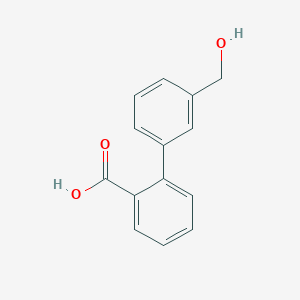
![{[4-(3-Methyl-1,2,4-oxadiazol-5-yl)cyclohexyl]methyl}amine hydrochloride](/img/structure/B6354407.png)
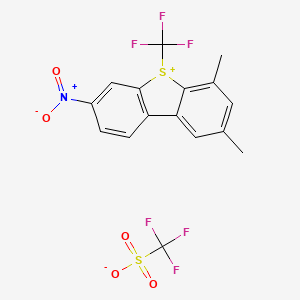
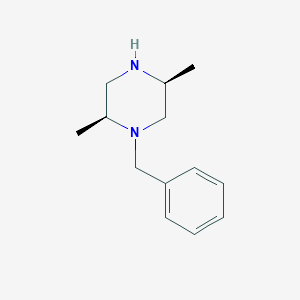
![2-(4-Chloro-butyl)-4-methyl-2H-[1,2,4]triazine-3,5-dione](/img/structure/B6354437.png)
![t-Butyl 6-aminohexahydro-1H-cyclopenta[c]pyridine-2(3H)-carboxylate](/img/structure/B6354443.png)
